1'-(3-Phenylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one
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Overview
Description
1’-(3-Phenylpropanoyl)spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional configuration
Mechanism of Action
Target of Action
The primary target of 1’-(3-Phenylpropanoyl)spiro[chroman-2,4’-piperidin]-4-one is Tryptase alpha/beta-1 . Tryptase is a type of protease enzyme that plays a crucial role in inflammatory responses in the human body.
Mode of Action
It is known to interact with its target, tryptase alpha/beta-1 . The interaction between the compound and its target may lead to changes in the function of the enzyme, potentially modulating the inflammatory response.
Biochemical Analysis
Biochemical Properties
It’s structurally similar to other spiro compounds which have been found to inhibit microtubule assembly . It’s plausible that 1’-(3-Phenylpropanoyl)spiro[chroman-2,4’-piperidin]-4-one may interact with enzymes, proteins, and other biomolecules in a similar manner.
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 1’-(3-Phenylpropanoyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chroman Ring: This step involves the cyclization of a suitable phenol derivative with an aldehyde under acidic conditions to form the chroman ring.
Spirocyclization: The chroman derivative is then reacted with a piperidine derivative in the presence of a base to form the spirocyclic structure.
Acylation: The final step involves the acylation of the spirocyclic intermediate with 3-phenylpropanoic acid chloride to yield the target compound.
Chemical Reactions Analysis
1’-(3-Phenylpropanoyl)spiro[chroman-2,4’-piperidin]-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1’-(3-Phenylpropanoyl)spiro[chroman-2,4’-piperidin]-4-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its spirocyclic structure which can enhance biological activity and metabolic stability.
Material Science: The unique three-dimensional structure of this compound makes it a candidate for the development of novel materials with specific properties, such as improved solubility and stability.
Biological Studies: Researchers investigate this compound for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Comparison with Similar Compounds
1’-(3-Phenylpropanoyl)spiro[chroman-2,4’-piperidin]-4-one can be compared with other spirocyclic compounds such as:
Spiroindolines: These compounds also feature a spirocyclic structure and are known for their biological activities, including anticancer and antimicrobial properties.
Spirooxindoles: Similar to spiroindolines, spirooxindoles are studied for their potential therapeutic applications and unique chemical properties.
The uniqueness of 1’-(3-Phenylpropanoyl)spiro[chroman-2,4’-piperidin]-4-one lies in its specific combination of the chroman and piperidine rings, which may confer distinct biological and chemical properties not found in other spirocyclic compounds.
Properties
IUPAC Name |
1'-(3-phenylpropanoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c24-19-16-22(26-20-9-5-4-8-18(19)20)12-14-23(15-13-22)21(25)11-10-17-6-2-1-3-7-17/h1-9H,10-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGZUWFXSPLOTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)CCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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